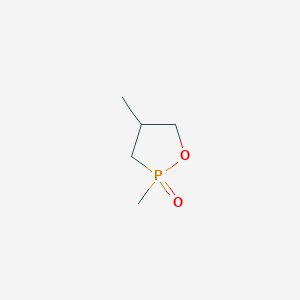
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one is an organophosphorus compound that features a five-membered ring structure containing both phosphorus and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one typically involves the reaction of phosphorus trichloride with an appropriate diol, followed by oxidation. One common method includes the use of 2,4-dimethyl-1,3-propanediol as a starting material. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phosphorus atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in the formation of reactive intermediates that facilitate chemical transformations. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-dioxolane: Similar ring structure but contains two oxygen atoms instead of phosphorus.
2,4-Dimethyl-1,2-dioxaphospholane: Contains an additional oxygen atom in the ring.
2,4-Dimethyl-1,2lambda~5~-oxaphospholane: Lacks the ketone functional group present in 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one.
Uniqueness
This compound is unique due to the presence of both phosphorus and oxygen in its ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
56767-92-1 |
|---|---|
Molecular Formula |
C5H11O2P |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
2,4-dimethyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O2P/c1-5-3-7-8(2,6)4-5/h5H,3-4H2,1-2H3 |
InChI Key |
WLKKQTCVFXJIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COP(=O)(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


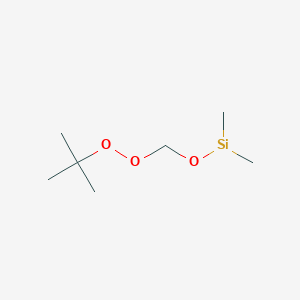
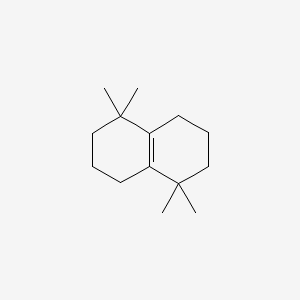
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
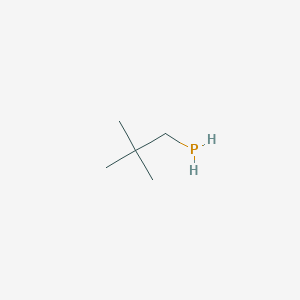
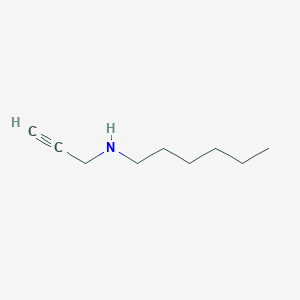
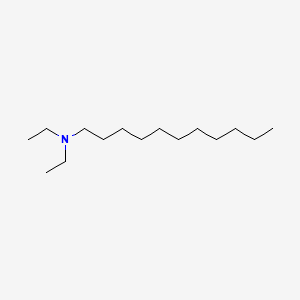
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
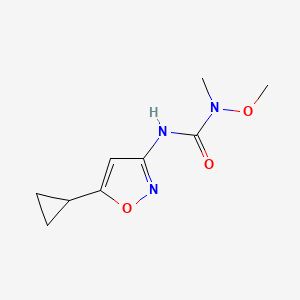

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
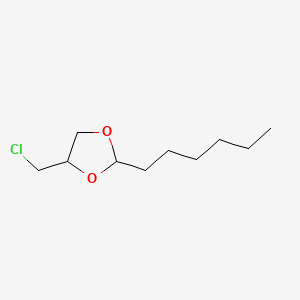
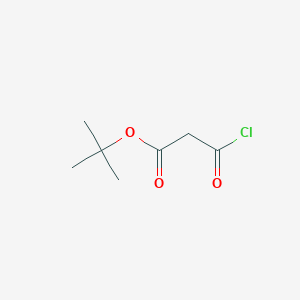
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
